Cas no 1781581-87-0 (2-Cyano-5-methoxy-4-methylbenzoic acid)

2-Cyano-5-methoxy-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-5-methoxy-4-methylbenzoic acid
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- インチ: 1S/C10H9NO3/c1-6-3-7(5-11)8(10(12)13)4-9(6)14-2/h3-4H,1-2H3,(H,12,13)
- InChIKey: CJKBPMMTQIQKOX-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=O)O)C(C#N)=CC=1C
計算された属性
- 精确分子量: 191.058
- 同位素质量: 191.058
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 268
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 70.3
2-Cyano-5-methoxy-4-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010013893-1g |
2-Cyano-5-methoxy-4-methylbenzoic acid |
1781581-87-0 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
Alichem | A010013893-500mg |
2-Cyano-5-methoxy-4-methylbenzoic acid |
1781581-87-0 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
Alichem | A010013893-250mg |
2-Cyano-5-methoxy-4-methylbenzoic acid |
1781581-87-0 | 97% | 250mg |
489.60 USD | 2021-07-05 |
2-Cyano-5-methoxy-4-methylbenzoic acid 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
2-Cyano-5-methoxy-4-methylbenzoic acidに関する追加情報
Professional Introduction to 2-Cyano-5-methoxy-4-methylbenzoic acid (CAS No. 1781581-87-0)
2-Cyano-5-methoxy-4-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1781581-87-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative, characterized by its cyano, methoxy, and methyl substituents, exhibits a unique structural framework that makes it a promising candidate for various biochemical applications. The compound's molecular structure not only contributes to its distinct chemical properties but also opens up avenues for its exploration in drug discovery and therapeutic development.
The benzoic acid core of 2-Cyano-5-methoxy-4-methylbenzoic acid is a well-known scaffold in medicinal chemistry, frequently utilized due to its stability and reactivity. The presence of the cyano group at the 2-position introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. Meanwhile, the methoxy group at the 5-position and the methyl group at the 4-position further modulate the electronic properties of the molecule, influencing its reactivity and binding affinity. These structural features make 2-Cyano-5-methoxy-4-methylbenzoic acid a versatile intermediate in synthetic chemistry, particularly in the preparation of more complex pharmacophores.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2-Cyano-5-methoxy-4-methylbenzoic acid has emerged as a key intermediate in several synthetic pathways leading to bioactive molecules. Its role in constructing heterocyclic compounds has been particularly noteworthy, as heterocycles are widely recognized for their pharmacological significance. For instance, derivatives of this compound have been explored in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The cyano group's ability to participate in hydrogen bonding and coordinate with metal ions also makes it valuable in designing metalloproteinase inhibitors.
One of the most compelling aspects of 2-Cyano-5-methoxy-4-methylbenzoic acid is its potential application in developing antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has underscored the need for novel antimicrobial compounds. Researchers have leveraged the structural diversity of benzoic acid derivatives to design molecules that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. The unique combination of substituents in 2-Cyano-5-methoxy-4-methylbenzoic acid positions it as a promising precursor for such antimicrobial agents. Preliminary studies have shown that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, making them attractive candidates for further development.
The pharmaceutical industry has also shown interest in 2-Cyano-5-methoxy-4-methylbenzoic acid for its potential role in central nervous system (CNS) drug development. The ability of benzoic acid derivatives to cross the blood-brain barrier has been exploited in designing drugs for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The cyano group enhances lipophilicity, aiding in penetration through biological membranes, while the methoxy and methyl groups contribute to steric hindrance, optimizing binding interactions with CNS receptors. Ongoing research is exploring how modifications around this core structure can lead to more effective therapeutics.
From an industrial perspective, the synthesis of 2-Cyano-5-methoxy-4-methylbenzoic acid presents both challenges and opportunities. While traditional synthetic routes exist, there is ongoing effort to optimize these processes for scalability and cost-effectiveness. Green chemistry principles are being increasingly applied to develop more sustainable methods for producing this compound. For example, catalytic hydrogenation techniques are being explored to introduce the cyano group more efficiently, reducing waste and energy consumption. Additionally, biocatalytic approaches using engineered enzymes are showing promise in achieving high yields with minimal byproducts.
The analytical characterization of 2-Cyano-5-methoxy-4-methylbenzoic acid is another critical aspect that ensures its purity and suitability for various applications. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to confirm its molecular structure. High-performance liquid chromatography (HPLC) is used for purity assessment, ensuring that impurities do not exceed acceptable levels for pharmaceutical use. These analytical methods not only validate the compound's identity but also provide insights into its conformational behavior under different conditions.
In conclusion,2-Cyano-5-methoxy-4-methylbenzoic acid (CAS No. 1781581-87-0) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of potential applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts targeting various diseases, including cancer, inflammation, and neurological disorders. As research continues to uncover new therapeutic possibilities,2-Cyano-5-methoxy-4-methylbenzoic acid is poised to remain at the forefront of medicinal chemistry innovation.
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